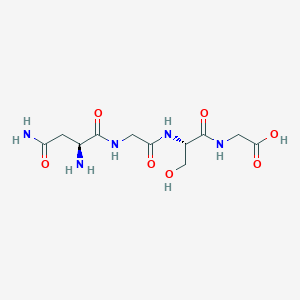

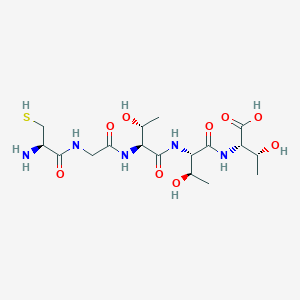

L-Asparaginylglycyl-L-serylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Asparaginylglycyl-L-serylglycine is a peptide compound composed of four amino acids: L-asparagine, glycine, L-serine, and glycine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid (L-asparagine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of Subsequent Amino Acids: Glycine, L-serine, and glycine are sequentially added using coupling reagents like HBTU or DIC.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: L-Asparaginylglycyl-L-serylglycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

Oxidation: Oxidative modifications, particularly at the serine residue.

Substitution: Amino acid substitution reactions to modify the peptide sequence.

Common Reagents and Conditions:

Hydrolysis: Enzymes like proteases or acidic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed:

Hydrolysis: Individual amino acids or shorter peptide fragments.

Oxidation: Oxidized forms of the peptide.

Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

L-Asparaginylglycyl-L-serylglycine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mécanisme D'action

The mechanism of action of L-Asparaginylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparaison Avec Des Composés Similaires

L-Asparaginylglycyl-L-serylglycine can be compared to other similar peptides, such as:

L-Asparaginylglycyl-L-serylalanine: Similar structure but with alanine instead of glycine.

L-Asparaginylglycyl-L-serylvaline: Contains valine instead of glycine.

L-Asparaginylglycyl-L-serylleucine: Leucine replaces glycine in the sequence.

Uniqueness: this compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of L-asparagine, glycine, and L-serine residues allows for specific interactions and functions not found in other peptides.

Propriétés

Numéro CAS |

427889-28-9 |

|---|---|

Formule moléculaire |

C11H19N5O7 |

Poids moléculaire |

333.30 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H19N5O7/c12-5(1-7(13)18)10(22)14-2-8(19)16-6(4-17)11(23)15-3-9(20)21/h5-6,17H,1-4,12H2,(H2,13,18)(H,14,22)(H,15,23)(H,16,19)(H,20,21)/t5-,6-/m0/s1 |

Clé InChI |

NEVIWTGPVRMKMI-WDSKDSINSA-N |

SMILES isomérique |

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |

SMILES canonique |

C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)

![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)

![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)